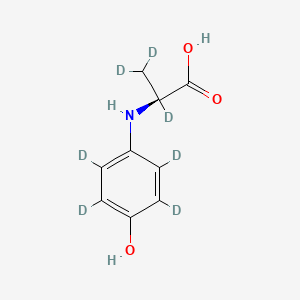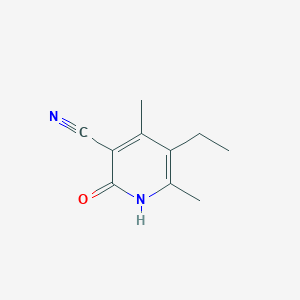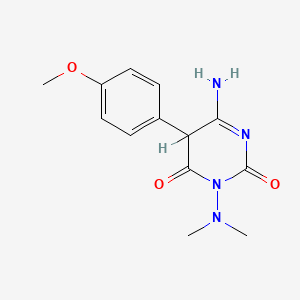![molecular formula C18H16Cl2N2O4S B13946078 3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 535940-98-8](/img/structure/B13946078.png)
3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C19H18Cl2N2O4S This compound is characterized by the presence of dichloro, dimethylphenoxy, and carbamothioylamino groups attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Preparation of 3,5-Dichlorobenzoic Acid: This can be achieved through the chlorination of benzoic acid using chlorine gas in the presence of a catalyst.
Formation of 3,5-Dichloro-2-aminobenzoic Acid: The 3,5-dichlorobenzoic acid is then subjected to nitration followed by reduction to obtain the amino derivative.
Acylation Reaction: The 3,5-dichloro-2-aminobenzoic acid is reacted with 3,5-dimethylphenoxyacetyl chloride in the presence of a base to form the acylated product.
Thioamide Formation: The final step involves the reaction of the acylated product with thiourea to introduce the carbamothioylamino group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its therapeutic potential in treating various diseases. It is studied for its role in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the development of new polymers and coatings.
作用機序
The mechanism of action of 3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid: Similar structure but with a nitrophenoxy group instead of a dimethylphenoxy group.
3,5-Dichloro-2-hydroxybenzoic acid: Lacks the acetyl and carbamothioylamino groups, simpler structure.
3,5-Dichlorobenzoic acid: Basic structure without additional functional groups.
Uniqueness
3,5-Dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile chemical modifications and applications in various fields.
特性
CAS番号 |
535940-98-8 |
|---|---|
分子式 |
C18H16Cl2N2O4S |
分子量 |
427.3 g/mol |
IUPAC名 |
3,5-dichloro-2-[[2-(3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C18H16Cl2N2O4S/c1-9-3-10(2)5-12(4-9)26-8-15(23)21-18(27)22-16-13(17(24)25)6-11(19)7-14(16)20/h3-7H,8H2,1-2H3,(H,24,25)(H2,21,22,23,27) |
InChIキー |
ZFRVEPGRPCYTPO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



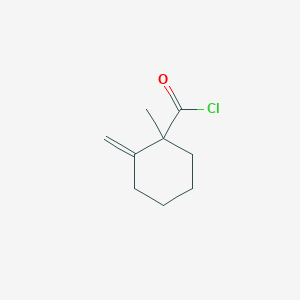


![4-Chloro-5-phenyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946019.png)
![4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13946024.png)
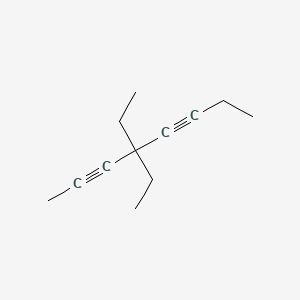
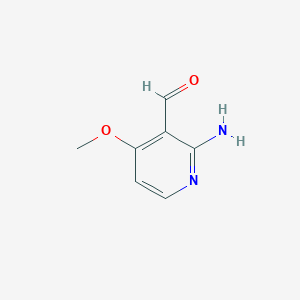
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13946058.png)
![1,3-Cyclobutanedione, 2,4-bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-](/img/structure/B13946069.png)
